L-Alanine isopropyl ester hydrochloride
Overview
Description
L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid L-alanine. It is part of a homologous series of L-alanine alkyl ester hydrochlorides, which have been synthesized and characterized for various properties and potential applications. These compounds are of interest due to their self-assembly, supramolecular organization, and phase behavior, which can be useful in the development of drug delivery systems and DNA therapeutics .
Synthesis Analysis
The synthesis of L-alanine derivatives has been explored in several studies. For instance, L-alanine alkyl ester hydrochlorides with varying alkyl chain lengths have been synthesized . Additionally, L-alanine has been used as a starting material for the synthesis of L(+) alaninol, where it was esterified and then reduced to yield the final product . The active ester method has also been employed to synthesize copolymers involving L-alanine, demonstrating the versatility of L-alanine derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of L-alanine alkyl ester hydrochlorides has been determined using single crystal X-ray diffraction, revealing that the alkyl chains are packed in a tilted interdigitated bilayer format . This structural information is crucial for understanding the self-assembly and supramolecular behavior of these compounds. The structure of sequential polypeptides containing L-alanine has also been investigated, providing insights into the conformational preferences of L-alanine-containing polymers .
Chemical Reactions Analysis
L-Alanine esters participate in various chemical reactions due to their ester functional group. For example, L-alanine ethyl ester hydrochloride has been studied using electron paramagnetic resonance (EPR) after gamma irradiation, which helps in understanding the radical species formed during such irradiation processes . The reactivity of L-alanine derivatives with other molecules, such as DNA, has also been explored, indicating potential applications in DNA therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-alanine alkyl ester hydrochlorides have been extensively characterized. Differential scanning calorimetry (DSC) studies have shown that these compounds exhibit phase transitions with odd-even alternation in transition temperatures, enthalpies, and entropies . The critical micelle concentrations (CMCs) and the behavior of these compounds in aqueous dispersions have also been studied, revealing their potential in forming catanionic complexes and liposomes for drug delivery applications . The enzymatic degradation of copolymers containing L-alanine has been reported, which is relevant for the development of biodegradable materials .
Scientific Research Applications
Thermal-responsive Polymers
L-Alanine isopropyl ester hydrochloride is used in the synthesis of (meth)acrylamide derivatives, which are then polymerized to create alanine-containing homopolymers. These polymers exhibit thermal-responsive behaviors in water, with specific structures like poly(MA-L-Ala-iPA) regaining thermal-responsive properties when isopropyl amide groups replace isopropyl ester groups. The thermal properties of these polymers, such as the cloud point (CP), vary with polymer concentration, degree of polymerization, salt concentration, and the chirality of amino acids (Yu et al., 2014).
Supramolecular Structure and Phase Behavior
L-Alanine isopropyl ester hydrochloride contributes to the synthesis of l-alanine alkyl ester hydrochlorides (AEs), which are characterized for their self-assembly, supramolecular structure, and phase transitions. The critical micelle concentrations (CMCs) and phase behavior, such as the gel-to-liquid crystalline phase transitions, of these AEs are studied, providing valuable insights for applications in drug delivery systems and DNA therapeutics (Sivaramakrishna & Swamy, 2015).
Hydrogel Properties
The compound is used in the preparation of hydrogels containing methacryloyl l-alanine isopropyl ester. The spatial position of hydrophobic groups in the side chain of these hydrogels is studied, revealing that it significantly affects the volume phase transition temperatures (VPTT) of the hydrogels. Understanding these properties is crucial for designing hydrogels with specific swelling and deswelling behaviors (Hendri et al., 2001).
Peptide Conjugation and Drug Delivery
L-Alanine isopropyl ester hydrochloride is involved in the synthesis of peptide conjugates of copolymers, such as the conjugation of alanine monopeptide, dipeptide, and tripeptide with a random copolymer of N-isopropyl acrylamide (NIPAAm) and acrylic acid (AAc). These conjugates show significant decreases in the lower critical solution temperatures (LCST), indicating potential applications in drug delivery systems where temperature-sensitive release is required (Bulmus et al., 2003).
Enzymatic Synthesis and Biocompatibility
The compound is used in the enzymatic production method for synthesizing peptides such as L-alanyl-L-glutamine, highlighting its importance in creating biocompatible materials and its potential in food and pharmaceutical applications (Hirao et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960388, DTXSID001347097 | |
Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Alanine isopropyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine isopropyl ester hydrochloride | |
CAS RN |
62062-65-1, 39825-33-7 | |
Record name | L-Alanine isopropyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl L-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Alanine isopropyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl L-alaninate hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl L-alaninate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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